N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Description
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2O3S2 and its molecular weight is 384.89. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Antagonism
Compounds structurally related to N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide have been studied for their interaction with cannabinoid receptors. For example, SR141716A, a pyrazole derivative, serves as a potent and specific antagonist for the brain cannabinoid receptor (CB1), highlighting its potential use in characterizing cannabinoid receptor binding sites and as a pharmacological probe. Such compounds could theoretically antagonize harmful effects of cannabinoids and cannabimimetic agents, offering therapeutic avenues for conditions mediated by CB1 receptor activity (R. Lan et al., 1999).
Development of Imaging Agents
Analogous compounds, like iodine-123 labeled AM251, have been developed as imaging agents for studying cannabinoid CB1 receptors in vivo. This research is significant for neuropharmacology and the development of diagnostic tools for neurological conditions. The creation of these agents, through methods like iododestannylation, showcases the potential of similar structures for use in single photon emission computed tomography (SPECT) imaging, aiding in the characterization of CB1 receptor distribution in the brain (R. Lan et al., 1996).
Anticancer and Anti-inflammatory Applications
Further extending the scope, derivatives featuring similar sulfonamide and carboxamide functionalities have been explored for their therapeutic potential, including anticancer and anti-inflammatory properties. For instance, new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have shown promise as drug candidates for Alzheimer’s disease, with enzyme inhibition activity against acetylcholinesterase (AChE) being a key mechanism of action. This suggests the versatility of this chemical framework in medicinal chemistry and drug design (A. Rehman et al., 2018).
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-12-6-8-13(9-7-12)18-16(20)14-4-1-2-10-19(14)24(21,22)15-5-3-11-23-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKYSCHGHSZTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.